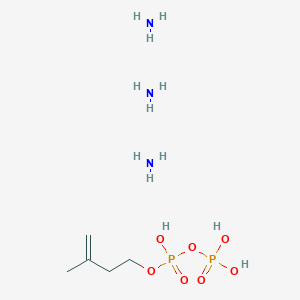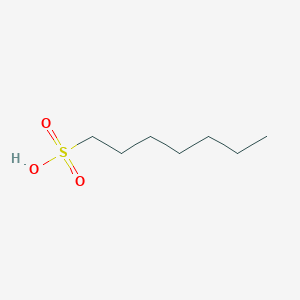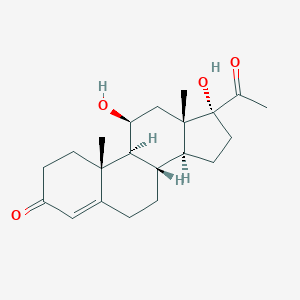
2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Übersicht
Beschreibung
2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (OTf) is an important organic compound that has been widely used in scientific research due to its unique properties and versatility. OTf is a highly reactive compound that can be used in a wide range of reactions, including organic synthesis, chromatography, and biochemistry. OTf has also been used for the synthesis of various other compounds, such as peptides and proteins, as well as for the study of biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Kinase Inhibition
2-Oxo-2H-chromen-7-yl trifluoromethanesulfonate is utilized as a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. A notable example includes its role in the synthesis of 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441), which exhibits significant potential in cancer therapy (Aristegui et al., 2006).
Catalytic Synthesis of Oxygen Heterocycles
In the realm of organic synthesis, this compound has been employed in AgOTf-catalyzed cyclopropyl carbinol rearrangements. This process is pivotal for the efficient synthesis of benzo[b]oxepines and 2H-chromenes, which are valuable in the development of various functionalized oxygen heterocycles (Chan et al., 2015).
Antiproliferative Activities
Research has also been conducted on the antiproliferative activities of 6,7-aryl/hetaryl coumarins synthesized using this compound. These compounds have shown significant effects against various human cancer cell lines, indicating their potential in the development of new cancer therapies (Rao et al., 2016).
Synthesis of Novel Thiazolidin-4-ones
Another application is found in the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. This synthesis process is significant in the development of new compounds with potential antibacterial activities (Čačić et al., 2009).
Green Synthesis and Photophysical Studies
Green synthesis methods involving this compound have also been explored. For instance, in the synthesis of novel triflouromethyl-1H-benzo[f]chromenes, this compound is used in a one-pot procedure that emphasizes environmental friendliness and efficiency (Shahi et al., 2018). Additionally, its role in photophysical studies, particularly in the examination of photochromic 2H-pyrans and chromenes, highlights its importance in understanding the fundamental properties of these compounds (Lenoble & Becker, 1986).
Safety and Hazards
“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264), wear protective gloves/eye protection/face protection (P280), and wash with plenty of water if it comes into contact with skin (P302 + P352) .
Wirkmechanismus
Target of Action
The primary targets of 7-Coumaryl Triflate are functionalized compounds, such as amino acids . It serves as an ideal substrate for the fluorescence labeling of these compounds .
Mode of Action
7-Coumaryl Triflate can be used for a wide range of substitution reactions, either under Pd-catalyzed conditions or via direct nucleophilic substitutions . This makes it a versatile building block for the modification of coumarins and for fluorescence labeling .
Biochemical Pathways
The compound plays a key role in the fluorescence labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is involved in various synthetic strategies for coumarin core involving both conventional and green methods .
Pharmacokinetics
Its wide range of substitution reactions and its role as a substrate for fluorescence labeling suggest that it may have unique adme properties that impact its bioavailability .
Result of Action
The result of 7-Coumaryl Triflate’s action is the production of a wide range of modified compounds, particularly those that are fluorescently labeled . This makes it extremely suitable for fluorescence microscopy and the development of fluorescence labels .
Action Environment
The action of 7-Coumaryl Triflate is influenced by environmental factors such as the presence of air or moisture . All air- or moisture-sensitive reactions are carried out in dried glassware under an atmosphere of N2 or argon .
Eigenschaften
IUPAC Name |
(2-oxochromen-7-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZAJVDTLUWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547180 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108530-10-5 | |
| Record name | 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80547180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)






![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)


![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)
